3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid
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Overview
Description
3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyridine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific solvents, catalysts, and temperature control to facilitate the cyclocondensation reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer and enzymatic inhibitory activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
What sets 3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid apart is its specific substitution pattern and the presence of the methoxy and methyl groups, which can influence its biological activity and chemical reactivity. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(8-20-2,12(18)19)15-11(17)9-7-14-16-6-4-3-5-10(9)16/h3-7H,8H2,1-2H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOCSBPJSOUJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)NC(=O)C1=C2C=CC=CN2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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